molecular formula C10H16N2O B13273697 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol

Cat. No.: B13273697
M. Wt: 180.25 g/mol
InChI Key: JZXACRZHUGRQPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a cyclohexanol moiety attached to a pyrazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanone.

    Reduction: Formation of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
  • 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine

Uniqueness

2-(1-Methyl-1H-pyrazol-4-yl)cyclohexan-1-ol is unique due to its specific structural features, which impart distinct chemical and physical properties

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-12-7-8(6-11-12)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXACRZHUGRQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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